2-Methyl-3-hexanol

Beschreibung

Contextualization within Branched-Chain Alcohol Chemistry

2-Methyl-3-hexanol belongs to the broad class of branched-chain alcohols. Unlike their straight-chain counterparts, the presence of alkyl branches, in this case a methyl group, influences their physical and chemical properties. This branching can affect boiling points, solubility, and the steric environment around the functional hydroxyl group, which in turn dictates reactivity in various chemical transformations. chemeo.com

The position of the methyl group and the hydroxyl group in this compound results in a chiral center at the third carbon, meaning it can exist as two different stereoisomers: (R)-2-methyl-3-hexanol and (S)-2-methyl-3-hexanol. vulcanchem.comnist.gov This stereoisomerism is a critical feature, as the biological activity and reaction outcomes in stereoselective synthesis can differ significantly between the two enantiomers.

Significance in Advanced Organic Synthesis and Biological Systems

In advanced organic synthesis, this compound serves as a versatile intermediate. echemi.com Its hydroxyl group can undergo a variety of reactions typical of secondary alcohols, including oxidation to form the corresponding ketone, 2-methyl-3-hexanone (B1206162), and dehydration to yield alkenes. smolecule.com These transformations make it a valuable building block for the construction of more complex molecules.

One of the most notable areas of significance for this compound is its role in the chemical communication of insects. Specific stereoisomers of related compounds, such as (3R,4S)-4-methyl-3-hexanol, have been identified as pheromones in certain ant species. mdpi.com For instance, (3R,4S)-4-methyl-3-hexanol is a pheromone of the ant Tetramorium impurum. mdpi.com While not the specific pheromone itself, this compound can be a synthetic precursor to these biologically active molecules. The synthesis of enantiomerically pure pheromones is a key area of research, often employing stereoselective reduction of the corresponding ketone or utilizing chiral starting materials.

Overview of Current Research Trajectories

Current research involving this compound and related branched-chain alcohols is multifaceted. A significant focus remains on the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of these compounds. mdpi.com This is crucial for their application in pheromone synthesis and for studying the specific biological roles of each stereoisomer.

Another avenue of research explores the chemical ecology of insects, investigating the precise composition of pheromone blends and the synergistic effects of different components. Understanding the role of compounds like this compound and its derivatives in insect behavior can lead to the development of species-specific and environmentally benign pest management strategies.

Furthermore, the fundamental chemical properties and reactivity of branched-chain alcohols continue to be of interest. Studies on their oxidation, dehydration, and other transformations contribute to the broader understanding of organic reaction mechanisms and provide new tools for synthetic chemists.

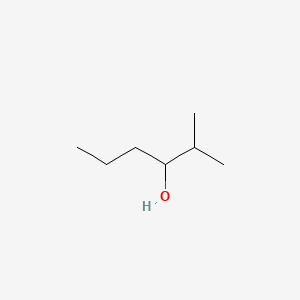

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-5-7(8)6(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRUUTLDBCWYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862295 | |

| Record name | 2-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid; [Acros Organics MSDS] | |

| Record name | 2-Methyl-3-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-29-8 | |

| Record name | 2-Methyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03F9K11C7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Pathways

Grignard Reaction Protocols for 2-Methyl-3-hexanol Synthesis

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, offering a powerful tool for constructing alcohols. blogspot.com This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone. blogspot.comorganic-chemistry.org

The synthesis of a secondary alcohol like this compound via a Grignard reaction necessitates the careful selection of an aldehyde and a Grignard reagent. organicchemistrytutor.com The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com There are two primary disconnection points in the retrosynthetic analysis of this compound, leading to two distinct sets of precursors. quora.comchegg.comchegg.com

The first synthetic route involves the reaction of propanal with sec-butylmagnesium bromide. In this pathway, the propyl group of the target molecule originates from the aldehyde, while the sec-butyl group is introduced by the Grignard reagent.

The second approach utilizes 2-methylpropanal and propylmagnesium bromide. quora.com Here, the isopropyl group and the adjacent carbon are derived from the aldehyde, and the propyl group is supplied by the Grignard reagent.

A summary of these precursor combinations is provided in the table below.

| Target Molecule | Synthetic Route | Aldehyde Precursor | Grignard Reagent |

| This compound | 1 | Propanal | sec-Butylmagnesium bromide |

| This compound | 2 | 2-Methylpropanal | Propylmagnesium bromide |

This table outlines the primary aldehyde and Grignard reagent precursors for the synthesis of this compound.

The Grignard reaction typically proceeds through a nucleophilic addition mechanism where the Grignard reagent attacks the electrophilic carbonyl carbon. organic-chemistry.org When a new chiral center is created, as in the synthesis of this compound, the reaction generally results in a racemic mixture of enantiomers. chemistrysteps.com This is due to the planar nature of the carbonyl group, which allows for the nucleophilic attack to occur from either face with equal probability. chemistrysteps.com

Achieving stereochemical control to favor one enantiomer over the other requires the use of chiral auxiliaries or catalysts, which can introduce a facial bias to the carbonyl group, guiding the approach of the Grignard reagent. While the general principles of stereoselective Grignard additions are well-established, specific high-yielding methods for the enantioselective synthesis of this compound are not extensively detailed in general literature and often represent proprietary or specialized research findings.

Regioselectivity in Grignard additions to aldehydes is straightforward as there is only one electrophilic carbonyl carbon. The reaction reliably yields the secondary alcohol.

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. brainly.com For this compound, this process identifies the key carbon-carbon bond formations that can be achieved using a Grignard reaction.

The two primary retrosynthetic disconnections for this compound are at the C2-C3 bond and the C3-C4 bond.

Disconnection 1 (C3-C4 bond): This break leads to a propyl synthon and a 2-methyl-1-propyl synthon. The corresponding reagents are propylmagnesium bromide (the Grignard reagent) and 2-methylpropanal (the aldehyde).

Disconnection 2 (C2-C3 bond): This disconnection yields an isopropyl synthon and a butyl synthon. The practical reagents for this route are sec-butylmagnesium bromide and propanal.

This analytical approach allows for flexibility in planning the synthesis based on the availability and cost of the required precursors. brainly.com

Alternative Chemical Synthesis Routes

Beyond the Grignard reaction, other synthetic methodologies can be employed to produce this compound.

The acid-catalyzed hydration of alkenes is a classic method for preparing alcohols. chemistrysteps.compressbooks.pub This reaction involves the addition of water across a carbon-carbon double bond in the presence of a strong acid catalyst, such as sulfuric acid. pressbooks.publibretexts.org The reaction proceeds via a carbocation intermediate and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. chemistrysteps.commasterorganicchemistry.com

To synthesize this compound, suitable alkene precursors would be 2-methyl-2-hexene (B165381) or 2-methyl-3-hexene. The acid-catalyzed hydration of these alkenes would lead to the formation of a carbocation, which would then be attacked by water. However, this method can be prone to rearrangements of the carbocation intermediate, potentially leading to a mixture of products. chemistrysteps.com

| Alkene Precursor | Predicted Major Alcohol Product |

| 2-Methyl-2-hexene | 2-Methyl-2-hexanol |

| 2-Methyl-3-hexene | This compound and 3-Methyl-3-hexanol (B1585239) |

This table shows the predicted major alcohol products from the acid-catalyzed hydration of potential alkene precursors for this compound.

The reduction of a ketone is a direct and efficient method for synthesizing a secondary alcohol. masterorganicchemistry.com For the synthesis of this compound, the corresponding ketone precursor is 2-methyl-3-hexanone (B1206162).

Various reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is effective for reducing ketones to secondary alcohols. masterorganicchemistry.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, though it is less selective. pressbooks.pub The reduction of 2-methyl-3-hexanone with these reagents will produce this compound. If a chiral reducing agent or catalyst is used, it is possible to achieve an enantioselective reduction to produce a specific enantiomer of this compound.

| Carbonyl Precursor | Reducing Agent | Product |

| 2-Methyl-3-hexanone | Sodium borohydride (NaBH4) | This compound |

| 2-Methyl-3-hexanone | Lithium aluminum hydride (LiAlH4) | This compound |

This table summarizes the reduction of 2-methyl-3-hexanone to this compound using common reducing agents.

Catalytic Hydrogenation and Hydroformylation Approaches

Catalytic hydrogenation and hydroformylation represent key industrial methods for the synthesis of this compound and related alcohols. These processes are valued for their efficiency and the ability to control reaction conditions to achieve desired products.

Catalytic hydrogenation of the corresponding ketone, 2-methyl-3-hexanone, is a direct and common method for producing this compound. This reaction involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.

Key aspects of this approach include:

Catalysts: A variety of metal catalysts are effective for this transformation, including palladium (Pd), platinum (Pt), and nickel (Ni). google.com The choice of catalyst can influence reaction conditions and selectivity. For instance, rhodium complexes are also utilized in hydrogenation processes. google.com

Reaction Conditions: The hydrogenation is typically carried out under controlled temperature and pressure to ensure high yield and purity. Industrial processes for similar alcohols, like 2-ethyl-hexanol, operate at temperatures between 100 to 180°C and pressures from 1 to 10 MPa. google.com

Stereoselectivity: For the synthesis of specific stereoisomers, such as (3R)-2-methyl-3-hexanol, chiral catalysts can be employed to achieve enantioselective hydrogenation.

Hydroformylation, also known as the oxo-process, offers an alternative route starting from alkenes. smolecule.comlibretexts.org This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene, followed by reduction of the resulting aldehyde to the alcohol. smolecule.comechemi.com

For the synthesis of this compound, a suitable alkene precursor would be hydroformylated to produce an aldehyde, which is then reduced. For example, the hydroformylation of hex-1-ene can yield heptanal (B48729) and 2-methylhexanal, which can subsequently be reduced to their corresponding alcohols. rsc.orgresearchgate.net Rhodium-based catalysts, such as [RhH(PEt₃)₃], are effective for this transformation, and the solvent can influence whether the aldehyde or alcohol is the major product. rsc.org

Alkylation Strategies for Carbon Chain Extension

Alkylation reactions are fundamental in organic synthesis for constructing the carbon skeleton of target molecules. For this compound, these strategies typically involve the formation of a new carbon-carbon bond to assemble the seven-carbon framework.

A prominent and versatile alkylation method is the Grignard reaction. brainly.comquora.com This reaction utilizes an organomagnesium halide (Grignard reagent) to act as a nucleophile, attacking an electrophilic carbonyl carbon. To synthesize this compound, two primary retrosynthetic disconnections are possible:

Route 1: Reaction of propylmagnesium bromide with 2-methylpropanal. quora.com

Route 2: Reaction of isopropylmagnesium bromide with butanal. brainly.comquora.comchegg.comchegg.com

Both routes involve the formation of an alkoxide intermediate, which is then protonated in an acidic workup to yield the final alcohol. brainly.com

Modern advancements in alkylation include methods that utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy, which can be a more sustainable approach. nih.gov Additionally, α-alkylation of nitriles and other activated methylene (B1212753) compounds provides another pathway for carbon chain extension, although less direct for this specific target. organic-chemistry.org

Nucleophilic Substitution and Elimination Pathways in Synthesis

Nucleophilic substitution reactions provide a classical approach to introducing the hydroxyl group to form this compound from an appropriate alkyl halide precursor.

SN1 Hydrolysis of Alkyl Halides for Alcohol Formation

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism particularly relevant for tertiary and some secondary alkyl halides. inflibnet.ac.innumberanalytics.com In the context of synthesizing this compound, a suitable precursor would be a 3-halo-2-methylhexane, such as 3-bromo-2-methylhexane or 3-chloro-2-methylhexane.

The mechanism proceeds as follows:

Formation of a Carbocation: The leaving group (a halide ion) departs from the alkyl halide, forming a secondary carbocation at the third carbon of the hexane (B92381) chain. This is the slow, rate-determining step. inflibnet.ac.innumberanalytics.commasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, in this case, a water molecule from the hydrolysis reaction, attacks the planar carbocation. This attack can occur from either face of the carbocation. masterorganicchemistry.comorganic-chemistry.org

Deprotonation: The resulting oxonium ion is then deprotonated by another water molecule to yield the final alcohol product, this compound.

An important stereochemical outcome of the SN1 reaction at a chiral center is the formation of a racemic mixture. organic-chemistry.orgchemistrydocs.com If the starting alkyl halide is optically active, the planar carbocation intermediate allows for nucleophilic attack from both sides, leading to a mixture of enantiomers. chemistrydocs.com

Mechanistic Considerations of Leaving Group Departure

Leaving Group Ability: The stability of the leaving group as an independent species is paramount. Good leaving groups are typically weak bases. numberanalytics.comorganic-chemistry.org For halides, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. numberanalytics.com Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups due to resonance stabilization of their negative charge. organic-chemistry.org

Solvent Effects: Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state and the resulting carbocation and leaving group through solvation. organic-chemistry.orglibretexts.org This stabilization lowers the activation energy for the first step, thereby increasing the reaction rate.

Carbocation Stability: The stability of the carbocation intermediate also influences the rate of leaving group departure. More substituted carbocations (tertiary > secondary > primary) are more stable due to hyperconjugation and inductive effects, thus SN1 reactions are more favorable for substrates that can form these stable intermediates. inflibnet.ac.inorganic-chemistry.org

The interplay of these factors determines the feasibility and rate of the SN1 hydrolysis to form this compound.

Elucidation of Reactivity and Mechanistic Transformations

Dehydration Reactions of 2-Methyl-3-hexanol

The dehydration of alcohols is a fundamental organic reaction that results in the formation of alkenes through the elimination of a water molecule. This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org The reactivity and product distribution in the dehydration of this compound are governed by the structure of the alcohol and the reaction mechanism.

The acid-catalyzed dehydration of this compound, a secondary alcohol, can yield a mixture of constitutional and stereoisomeric alkene products. The elimination of the hydroxyl group from carbon-3 and a hydrogen atom from an adjacent carbon (a beta-hydrogen) leads to the formation of a carbon-carbon double bond. In this compound, there are two distinct beta-carbons with available hydrogens: carbon-2 and carbon-4.

Elimination of a hydrogen from carbon-2: This leads to the formation of 2-methyl-2-hexene (B165381) .

Elimination of a hydrogen from carbon-4: This results in the formation of 2-methyl-3-hexene .

Furthermore, 2-methyl-3-hexene can exist as a pair of stereoisomers (diastereomers), specifically (E)-2-methyl-3-hexene and (Z)-2-methyl-3-hexene, due to the restricted rotation around the double bond. Therefore, the dehydration can potentially produce at least three distinct alkene isomers. The potential for carbocation rearrangements in the reaction mechanism can also lead to additional, structurally different alkene products. libretexts.orgyoutube.com

The dehydration of secondary alcohols like this compound typically proceeds through a unimolecular elimination (E1) mechanism. libretexts.org This multi-step pathway is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, converting it into a good leaving group (water).

E1 Mechanism Steps:

Protonation of the alcohol: The oxygen atom of the hydroxyl group acts as a weak base and is protonated by the strong acid, forming an alkyloxonium ion. libretexts.orglibretexts.org

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at carbon-3. This step is the slow, rate-determining step of the E1 reaction. libretexts.orgacs.org

Carbocation Rearrangement (optional but possible): The initially formed secondary carbocation can potentially rearrange to a more stable tertiary carbocation. A 1,2-hydride shift from carbon-2 to carbon-3 would result in a tertiary carbocation at carbon-2. This rearrangement is a common occurrence in E1 reactions if it leads to a more stable intermediate. libretexts.orgyoutube.comyoutube.com

Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation center, forming the alkene. libretexts.org If the rearrangement occurs, deprotonation from carbon-1 or carbon-3 of the rearranged carbocation can occur.

While the E1 pathway is predominant for secondary alcohols, a bimolecular elimination (E2) mechanism is also possible, particularly under specific conditions. libretexts.orgchemistrysteps.com The E2 mechanism is a concerted, one-step process where a base removes a beta-hydrogen simultaneously as the protonated hydroxyl group leaves. chemistrysteps.com However, for acid-catalyzed dehydration of secondary alcohols, the E1 mechanism via a carbocation intermediate is generally favored. libretexts.orgacs.org

When an elimination reaction can produce more than one constitutional isomer, the reaction is said to be regioselective. ucalgary.ca The distribution of alkene products in the dehydration of this compound is predicted by Zaitsev's rule. This empirical rule states that the major product of an elimination reaction will be the more stable, more highly substituted alkene. ucalgary.calibretexts.org Alkene stability increases with the number of alkyl groups attached to the double-bond carbons. chemistrysteps.com

Applying Zaitsev's rule to the potential products from the unrearranged secondary carbocation:

2-methyl-2-hexene: The double bond is trisubstituted (attached to three alkyl groups).

2-methyl-3-hexene: The double bond is disubstituted (attached to two alkyl groups).

According to Zaitsev's rule, 2-methyl-2-hexene is predicted to be the major product because it is the more highly substituted and therefore more stable alkene. chegg.comchegg.com The less substituted 2-methyl-3-hexene (in both its E and Z forms) would be the minor product.

If a 1,2-hydride shift occurs to form a tertiary carbocation at carbon-2, subsequent deprotonation would also favor the formation of the most substituted alkene, which is again 2-methyl-2-hexene (trisubstituted). Deprotonation from the methyl group at the other side of the carbocation would form 2-methyl-1-hexene, a disubstituted alkene, which would be a minor product. Therefore, considering both rearranged and unrearranged pathways, 2-methyl-2-hexene is consistently predicted as the major dehydration product.

| Alkene Product | Substitution | Predicted Abundance |

|---|---|---|

| 2-Methyl-2-hexene | Trisubstituted | Major |

| (E)-2-Methyl-3-hexene | Disubstituted | Minor |

| (Z)-2-Methyl-3-hexene | Disubstituted | Minor |

| 2-Methyl-1-hexene (from rearrangement) | Disubstituted | Minor |

Oxidation and Reduction Chemistry

As a secondary alcohol, this compound can be oxidized to form a ketone. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group (carbon-3). This process results in the formation of a carbon-oxygen double bond.

The oxidation of this compound yields its corresponding ketone, 2-methyl-3-hexanone (B1206162) . studylib.net This transformation can be achieved using various common oxidizing agents, such as those based on chromium(VI) (e.g., chromic acid, pyridinium (B92312) chlorochromate - PCC) or other reagents like sodium hypochlorite.

| Reactant | Product | Reaction Type |

|---|---|---|

| This compound | 2-Methyl-3-hexanone | Oxidation |

The oxidation process can be reversed through the reduction of the corresponding carbonyl compound. The ketone, 2-methyl-3-hexanone, can be reduced back to the secondary alcohol, this compound. chegg.com This reduction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion to form the hydroxyl group.

Common laboratory reagents for this transformation are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). quora.com These reagents act as a source of hydride ions to effectively reduce ketones to secondary alcohols. quora.comchegg.com

| Reactant | Product | Reaction Type |

|---|---|---|

| 2-Methyl-3-hexanone | This compound | Reduction |

: Nucleophilic Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl (-OH) group of this compound, a secondary alcohol, is a poor leaving group in nucleophilic substitution reactions. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid. Once protonated, the leaving group becomes a neutral water molecule, which is significantly more stable. As a secondary alcohol, this compound can undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The prevailing mechanism is dependent on several factors, including the reaction conditions and the nature of the nucleophile.

Conversion to Alkyl Halides via SN1 and SN2 Mechanisms

The conversion of this compound to alkyl halides, such as 2-chloro-3-methylhexane or 2-bromo-3-methylhexane, serves as a classic example of nucleophilic substitution. The choice of the halogen acid (e.g., HCl, HBr) and the reaction conditions will dictate whether the reaction proceeds primarily through an SN1 or an SN2 pathway.

SN1 Mechanism:

The SN1 mechanism is a two-step process. In the first, rate-determining step, the protonated hydroxyl group departs as a water molecule, forming a secondary carbocation at the third carbon of the hexane (B92381) chain. This carbocation is planar and sp2 hybridized. In the second step, the halide ion (e.g., Cl⁻ or Br⁻) acts as a nucleophile and can attack the planar carbocation from either face with equal probability. This non-specific attack leads to the formation of a racemic mixture of (R) and (S) enantiomers of the corresponding alkyl halide. For instance, the reaction of (S)-2-methyl-3-hexanol with a strong acid like HCl under conditions favoring an SN1 pathway would yield a racemic mixture of (R)- and (S)-3-chloro-3-methylhexane.

SN2 Mechanism:

The SN2 mechanism is a single, concerted step. In this pathway, the incoming nucleophile (halide ion) attacks the carbon atom bearing the protonated hydroxyl group from the backside, simultaneously displacing the water molecule. This backside attack results in an inversion of the stereochemical configuration at the chiral center. If the starting material is an enantiomerically pure form of this compound, the SN2 reaction will produce a single enantiomer of the alkyl halide with the opposite configuration. For example, the reaction of (R)-2-methyl-3-hexanol via an SN2 mechanism would yield (S)-3-halo-3-methylhexane.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |

| Number of Steps | Two (Carbocation formation, Nucleophilic attack) | One (Concerted) |

| Intermediate | Secondary Carbocation (planar) | Transition State (pentacoordinate) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

Stereochemical Investigations and Chiral Technologies

Chiral Properties and Isomerism of 2-Methyl-3-hexanol

Identification of Stereocenters and Potential Diastereomers

This compound is a chiral alcohol with the molecular formula C₇H₁₆O. vulcanchem.comnist.govnih.gov Its structure contains two stereocenters: the carbon atom bonded to the hydroxyl group (C3) and the adjacent carbon atom bearing a methyl group (C2). The presence of two distinct chiral centers means that the molecule can exist in four different stereoisomeric forms.

These four stereoisomers consist of two pairs of enantiomers. The pairs are (2R, 3R)-2-methyl-3-hexanol and (2S, 3S)-2-methyl-3-hexanol, and (2R, 3S)-2-methyl-3-hexanol and (2S, 3R)-2-methyl-3-hexanol. The relationship between stereoisomers that are not mirror images of each other, such as (2R, 3R) and (2R, 3S), is that of diastereomers. An additional methyl group adjacent to a chiral center, as seen in this compound compared to 3-hexanol (B165604), can enhance the separation of the stereoisomers. tum.de

Characterization of Racemic Mixtures and Enantiomeric Purity

A racemic mixture, or racemate, of this compound contains equal amounts of its enantiomers. ucsd.edu The characterization of such mixtures and the determination of enantiomeric purity (or enantiomeric excess, ee) are critical for stereoselective synthesis and analysis. A low enantioselectivity has been observed for (S)-2-Methyl-3-hexanol when included in cholamide host compounds, showing a 19% enantiomeric excess.

Gas chromatography (GC) is a primary technique for analyzing the purity of this compound. The enantiomeric composition of chiral compounds can be determined using chiral GC stationary phases. mst.edu

Enantiomeric Resolution and Separation Techniques

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a key process in producing enantiomerically pure compounds. Various techniques have been developed for the resolution of this compound.

Chromatographic Methods for Enantioseparation (e.g., Gas-Liquid Chromatography with Chiral Stationary Phases)

Gas-liquid chromatography (GLC) utilizing chiral stationary phases (CSPs) is a powerful method for separating the stereoisomers of this compound. Modified cyclodextrins are frequently used as CSPs for this purpose. tum.de For instance, the heptakis-(2,6-di-O-pentyl-3-trifluoroacetyl)-γ-cyclodextrin (G-TA) column has demonstrated effectiveness in resolving a variety of chiral alcohols. mst.edu While direct correlations between retention time and enantioselectivity are not always straightforward, small structural differences, such as those between 2-heptanol (B47269) and 3-heptanol, can significantly impact separation. mst.edu

Table 1: Chromatographic Separation Data

| Stationary Phase Type | Specific Column | Application Note | Reference |

| Modified Cyclodextrin | Heptakis-(2,6-di-O-pentyl-3-trifluoroacetyl)-γ-cyclodextrin (G-TA) | Effective for resolving various chiral alcohols, though selectivity varies with small structural changes. | mst.edu |

| Modified Cyclodextrin | General | The presence of a methyl group adjacent to the chiral center in compounds like this compound improves separation. | tum.de |

Enzyme-Catalyzed Kinetic Resolution Strategies (e.g., Lipase-catalyzed Acylation)

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. This technique employs enzymes, most commonly lipases, which catalyze the transformation of one enantiomer at a much faster rate than the other. researchgate.netrsc.org For chiral alcohols, this often involves an acylation reaction.

Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are particularly effective in the kinetic resolution of secondary alcohols through enantioselective acylation. researchgate.netmdpi.com In this process, a racemic alcohol is reacted with an acyl donor, like vinyl acetate (B1210297) or succinic anhydride. researchgate.netrsc.org The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted, and now enantiomerically enriched, alcohol. researchgate.net The enantioselectivity of these reactions is influenced by factors such as the substrate, the enzyme, and the reaction medium. diva-portal.org

Chiral Derivatization for Diastereomeric Analysis and Separation

Chiral derivatization is an analytical technique used to determine the enantiomeric composition of a chiral substance. wikipedia.orgnumberanalytics.com It involves reacting the enantiomeric mixture with an optically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.orgnumberanalytics.com These resulting diastereomers have distinct physical properties and can be separated and quantified using standard, non-chiral analytical methods like HPLC or NMR spectroscopy. wikipedia.orgnumberanalytics.com

For chiral alcohols, a common CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. numberanalytics.com Reacting this compound with a single enantiomer of a CDA would produce diastereomeric esters. The analysis of these diastereomers, for example by ¹H-NMR or ¹³C-NMR, allows for the determination of the original enantiomeric ratio. researchgate.netresearchgate.net L-valine can also serve as a derivatizing agent for the stereochemical analysis of primary chiral alcohols like 2-methyl-1-butanol (B89646) and 2-methyl-1-pentanol (B47364) by NMR spectrometry. scielo.br

Absolute Configuration Determination Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for structural elucidation and can be adapted to determine the absolute configuration of chiral molecules, including secondary alcohols like this compound. The most common NMR-based technique for this purpose is the modified Mosher's method. researchgate.net

This method involves the chemical derivatization of the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The alcohol (a racemate or an enantiomerically enriched sample) is reacted with both (R)-MTPA-Cl and (S)-MTPA-Cl in separate experiments to form a pair of diastereomeric esters.

The fundamental principle of Mosher's method is that the bulky phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the resulting diastereomeric esters, the substituents (L1 and L2) attached to the stereogenic carbon of the original alcohol will be oriented differently with respect to this phenyl group. In one diastereomer, L1 will lie in the shielding cone of the phenyl ring, causing its proton signals to shift upfield in the ¹H NMR spectrum. In the other diastereomer, L2 will be in the shielding zone. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereogenic center, the absolute configuration can be assigned. researchgate.net

For this compound, the groups attached to the chiral center (C3) are a hydrogen, a hydroxyl group (which is esterified), an isopropyl group, and a propyl group. After esterification with (R)- and (S)-MTPA, the protons of the isopropyl and propyl groups will experience different shielding effects. A systematic analysis of the Δδ values for these protons allows for the unambiguous assignment of the (R) or (S) configuration at C3. researchgate.net

Table 2: Idealized Application of Mosher's Method to this compound

| Proton Group | Expected Δδ (δS - δR) for (R)-2-methyl-3-hexanol | Expected Δδ (δS - δR) for (S)-2-methyl-3-hexanol | Configuration Assignment |

|---|---|---|---|

| Propyl group protons | Positive (Δδ > 0) | Negative (Δδ < 0) | Protons with a positive Δδ are on one side of the Mosher plane, while those with a negative Δδ are on the other. |

| Isopropyl group protons | Negative (Δδ < 0) | Positive (Δδ > 0) | A consistent pattern of positive and negative values across the molecule confirms the stereochemical assignment. |

Beyond spectroscopic enhancements, chemical methods provide definitive pathways for assigning absolute configuration, often by relating the unknown compound to a compound of known stereochemistry through a series of stereochemically predictable reactions (chemical correlation).

A primary chemical method involves derivatization with a chiral agent followed by chromatographic separation. This is similar to the preparation for Mosher's method, but the goal here is analytical separation rather than NMR analysis. For instance, the absolute configuration of the related pheromone (3R,4S)-4-methyl-3-hexanol was determined by derivatizing the alcohol with (S)-α-acetoxypropionate. mdpi.com The resulting diastereomeric esters were then analyzed by gas-liquid chromatography (GLC). Since the two diastereomers have different physical properties, they exhibit different retention times on a suitable chromatography column. By comparing the retention time of the unknown derivative to a standard prepared from an authentic, enantiopure sample, the absolute configuration can be confirmed. This method could be directly applied to this compound.

Another approach is the use of chiral primary alcohols, such as (S)-(-)-2-methyl-1-butanol, as derivatizing agents for other chiral molecules. scielo.br Conversely, a chiral molecule of known configuration, like the amino acid L-valine, can be used to derivatize a chiral alcohol. scielo.br The resulting diastereomeric esters can be analyzed by NMR or chromatography to determine the configuration of the alcohol. The key requirement for these methods is that the derivatization reactions must proceed without causing racemization at any of the stereocenters. scielo.br

Biological Activities and Molecular Mechanisms

Pheromonal Activity and Chemoecological Interactions

Influence on Insect Behavior and Chemical Communication Systems

2-Methyl-3-hexanol is a significant player in the chemical communication systems of various insect species. It has been identified as a component of pheromone blends, influencing behaviors crucial for survival and reproduction.

In certain ant species, such as Tetramorium impurum, this compound is a key pheromone involved in mating and colony behavior. Its presence in the heads of male ants points to its role in sexual attraction and maintaining reproductive isolation between different colonies. Studies have also investigated its role in the alarm response of ants. For instance, while 4-methyl-3-heptanone (B36217) and 4-methyl-3-heptanol (B77350) are the primary alarm pheromones in the clonal raider ant, research has also explored the behavioral effects of 4-methyl-3-hexanol. nih.gov This compound has been shown to elicit a panic alarm response, causing ants to rapidly leave and disassemble their nest pile, a behavior similar to that induced by their native alarm pheromones. nih.gov

Furthermore, this compound can act as a synergist in the aggregation pheromone of the bark beetle, Scolytus amygdali. When combined with other pheromonal components like (3S,4S)-4-methyl-3-heptanol, it significantly enhances the attraction of the beetles. This synergistic effect underscores its importance in the ecological interactions of this species.

The compound is also recognized in the broader context of plant-insect interactions. Volatile organic compounds (VOCs) released by plants, including hexanol derivatives, play a crucial role in mediating the behavior of herbivores and their natural enemies. nih.gov While research on (Z)-3-hexenol is more extensive, it highlights the general importance of such C6-alcohols in repelling or attracting herbivores and attracting predators and parasitoids. nih.gov This suggests that this compound, as a related compound, may also have a role in these complex tritrophic interactions.

The following table summarizes the known pheromonal functions of this compound and related compounds in different insect species.

| Insect Species | Pheromone Type | Behavioral Response | Related Compounds |

| Tetramorium impurum (Ant) | Mating Pheromone | Sexual attraction, reproductive isolation. | (3R,4S)-4-Methyl-3-hexanol mdpi.com |

| Clonal Raider Ant (Ooceraea biroi) | Alarm Pheromone | Panic alarm response, nest evacuation. nih.gov | 4-Methyl-3-heptanone, 4-Methyl-3-heptanol nih.govbiorxiv.org |

| Scolytus amygdali (Bark Beetle) | Aggregation Pheromone (Synergist) | Enhanced attraction to aggregation sites. | (3S,4S)-4-Methyl-3-heptanol |

Potential Applications in Pest Management Strategies

The demonstrated influence of this compound on insect behavior opens up several potential applications in pest management. Its role as an attractant or a component of an attractant blend can be harnessed for monitoring and controlling pest populations.

For instance, its synergistic effect on the aggregation pheromone of the bark beetle Scolytus amygdali suggests its potential use in baited traps for mass trapping or for monitoring the population dynamics of this pest. Similarly, its function as a key pheromone in certain ant species could be exploited in the development of species-specific lures for monitoring or in "lure and kill" strategies.

The broader understanding of how C6-alcohols like (Z)-3-hexenol mediate plant-insect interactions also points to potential applications. nih.gov These compounds can be used to manipulate the behavior of both pests and their natural enemies. For example, they could be used to repel pests from crops or to attract beneficial insects that prey on or parasitize the pests. nih.gov While specific research on this compound in this context is less detailed, the principles derived from studies on similar compounds are promising.

The development of synthetic pheromone lures containing this compound is a key area of research. mdpi.com The ability to synthesize specific enantiomers with high purity is crucial, as the biological activity of pheromones is often stereospecific. Efficient synthetic methods are therefore essential for producing these compounds for research and practical application in pest control. mdpi.com

Antimicrobial and Antifungal Properties

Efficacy Against Bacterial Pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

This compound has demonstrated notable antimicrobial activity against various bacterial pathogens. Studies have shown its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Research has indicated that this compound exhibits a strong inhibitory effect against Staphylococcus aureus. Some studies have determined its Minimum Inhibitory Concentration (MIC), indicating the effective concentration needed for potential therapeutic applications. Further investigation into its mechanism of action could pave the way for new antibacterial formulations. In the context of a study on Berberis asiatica, which is rich in various secondary metabolites including 3-hexanol (B165604), the extract showed robust antibacterial properties against Staphylococcus aureus and Klebsiella pneumoniae, with zones of inhibition of 14 mm and 19 mm, respectively. researchgate.net The MIC for the extract against S. aureus was 0.39 mg/mL and for K. pneumoniae was 3.125 mg/mL. researchgate.net

While some studies on hexanol isomers have shown that 1-hexanol (B41254) is effective against Gram-negative bacteria but not Gram-positive bacteria, and that 2- and 3-hexanol did not show activity against the tested bacteria, other research has identified 2-hexanol (B165339) and 3-hexanol as prominent antibacterial compounds. researchgate.netmdpi.combiomedpharmajournal.org Specifically, in an analysis of compounds from Pseudomonas aeruginosa ISP1RL4, 2-hexanol and 3-hexanol were among the key antibacterial molecules identified. biomedpharmajournal.org

The following table summarizes the antibacterial activity of extracts containing hexanol derivatives against specific pathogens.

| Pathogen | Source of Compound/Extract | Observed Effect |

| Staphylococcus aureus | Berberis asiatica extract | Zone of Inhibition: 14 mm; MIC: 0.39 mg/mL. researchgate.net |

| Klebsiella pneumoniae | Berberis asiatica extract | Zone of Inhibition: 19 mm; MIC: 3.125 mg/mL. researchgate.net |

Antifungal Effects as a Volatile Organic Compound (VOC) Produced by Microorganisms

This compound is also recognized for its antifungal properties, particularly as a volatile organic compound (VOC) produced by various microorganisms. This mode of action is significant as it does not require direct contact between the antagonistic microorganism and the pathogen.

Bacillus subtilis, a bacterium often found in vermicompost, produces this compound as a VOC, which has shown antifungal activity against pathogens like Botrytis cinerea. This highlights its potential role in natural disease suppression in soil ecosystems.

The production of antifungal VOCs is a common strategy among antagonistic microbes to control pathogenic fungi on fruits and vegetables. nih.gov Various yeast and bacterial species produce a range of VOCs, including alcohols and esters, that can inhibit fungal growth. nih.gov For example, Ralstonia sp. produces a blend of VOCs, including 2-ethyl-1-hexanol and 3-methyl-1-butanol, which are toxic to the plant pathogen Rhizoctonia solani. nih.gov

The use of such microbial VOCs is being explored for applications in agriculture and food preservation as biofumigants. nih.govgoogle.com This approach offers a potential alternative to synthetic fungicides. nih.gov

Proposed Mechanisms of Antimicrobial Action and Cellular Targets

The precise molecular mechanisms underlying the antimicrobial action of this compound are still under investigation, but several general mechanisms for alcohols and other VOCs have been proposed.

The hydroxyl group of this compound is key to its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions that can affect microbial cells. One proposed mechanism involves the disruption of cellular membranes. Alcohols can intercalate into the lipid bilayer of bacterial cell membranes, increasing their fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.

Another potential target is cellular proteins, including enzymes. By interacting with proteins, this compound could alter their conformation and inhibit their function, thereby disrupting critical metabolic pathways. acs.org For example, some antimicrobial compounds target enzymes involved in folic acid synthesis, such as dihydrofolate reductase, which is essential for DNA replication and cell growth. acs.org

As a VOC, this compound's ability to act at a distance suggests that it can diffuse across cell walls and membranes to reach its intracellular targets. The antifungal mechanisms of VOCs from biocontrol microbes are known to involve various cellular-level effects, including inducing protein synthesis and DNA damage in the target pathogen. nih.gov

Enzymatic Biotransformations and Metabolic Studies

The metabolism of xenobiotic alcohols, including this compound, is a critical area of study in toxicology and biochemistry. The primary enzymatic pathways involved in the biotransformation of such compounds often center on oxidation reactions catalyzed by dehydrogenase enzymes.

Substrate Interactions with Alcohol Dehydrogenase Enzymes and Related Metabolic Pathways

This compound, as a secondary alcohol, is a potential substrate for alcohol dehydrogenase (ADH) enzymes. cuny.edu These ubiquitous enzymes are pivotal in the metabolism of a wide array of alcohols by catalyzing their oxidation. nih.gov The interaction with ADH initiates the primary metabolic pathway for many alcohols, converting them into corresponding aldehydes or ketones. nih.gov

In the case of this compound, the hydroxyl group is located on the third carbon atom, which is bonded to two other carbon atoms, classifying it as a secondary alcohol. smolecule.com The oxidation of secondary alcohols by ADH typically yields a ketone. cuny.edunih.gov Therefore, it is anticipated that the enzymatic biotransformation of this compound results in the formation of 2-Methyl-3-hexanone (B1206162). This metabolic process involves the transfer of a hydride from the alcohol to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), producing NADH and the ketone.

Studies on similar alcohols support this metabolic route. For instance, the metabolism of n-hexane in the liver can lead to the formation of 2-hexanol, which is subsequently converted to 2-hexanone. taylorandfrancis.com Furthermore, research on various secondary alcohols in rats has demonstrated that their elimination from the body is largely dependent on ADH activity and results in the formation of the corresponding ketones. nih.gov The general mechanism for hexanols involves oxidation to the corresponding carboxylic acid, a process mediated by alcohol dehydrogenase and aldehyde dehydrogenase, although the latter step is not applicable to ketones derived from secondary alcohols. atamanchemicals.com

Conversely, alcohol dehydrogenases can also catalyze the reverse reaction, the reduction of a ketone to a secondary alcohol. For example, ADHs from Lactobacillus brevis have been utilized for the enantioselective reduction of 2,4-Dimethyl-3-hexanone to (R)-2,4-Dimethyl-3-hexanol, highlighting the reversible nature of this enzymatic interaction.

Table 1: Enzymatic Biotransformation of this compound

| Substrate | Enzyme Family | Cofactor | Primary Product | Metabolic Pathway |

| This compound | Alcohol Dehydrogenase (ADH) | NAD+ | 2-Methyl-3-hexanone | Oxidation |

Role as a Solvent or Carrier in Biological Systems

While specific research on the role of this compound as a solvent or carrier within biological systems is limited, the general properties of alcohols suggest such potential functions. smolecule.com Alcohols are known to act as solvents or carriers for other substances in biological contexts due to their amphipathic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon chain. smolecule.comcymitquimica.com This characteristic allows them to interact with a variety of molecules.

In industrial and laboratory settings, this compound and its isomers are utilized as solvents in organic synthesis. cymitquimica.comechemi.com This established function in chemical processes suggests a potential, though not extensively studied, similar role in biological environments. Alcohols can influence the structure and reactivity of other molecules through interactions like hydrogen bonding. As a carrier, a compound like this compound could potentially facilitate the transport of other molecules across biological membranes or within cellular compartments, although direct evidence for this specific compound is scarce. smolecule.com

Table 2: Potential Biological Roles of this compound

| Role | Basis of Action | Supporting Evidence |

| Solvent | Amphipathic nature allows dissolution of various solutes. | Used as a solvent in organic synthesis; general property of alcohols. smolecule.comechemi.com |

| Carrier | Ability to interact with and transport other molecules. | General property of alcohols in biological systems; direct studies on this compound are limited. smolecule.com |

Environmental Disposition and Degradation Pathways

Biodegradation in Terrestrial and Aquatic Environments

2-Methyl-3-hexanol is expected to be biodegradable in both soil and water. The presence of the hydroxyl group provides a site for initial microbial attack, and its structure as a C7 alcohol makes it amenable to microbial metabolism.

The primary mechanism for the microbial degradation of secondary alcohols like this compound is oxidation. libretexts.org This initial step involves the enzymatic conversion of the alcohol to its corresponding ketone, a reaction catalyzed by alcohol dehydrogenases (ADHs). libretexts.orgresearchgate.net Specifically, a secondary ADH would oxidize this compound at the hydroxyl-bearing carbon.

While studies specifically isolating microorganisms that degrade this compound are not widespread, research on analogous compounds provides insight into the types of microbes capable of this metabolism. Certain thermophilic bacteria from the genera Thermoanaerobacter and Caldanaerobacter are known to degrade branched-chain amino acids, producing branched-chain alcohols and fatty acids in the process, indicating they possess the necessary enzymatic machinery to metabolize such structures. nih.gov For instance, Thermoanaerobacter pseudoethanolicus contains multiple ADHs capable of oxidizing various C2-C7 primary and secondary alcohols. researchgate.net

Additionally, some yeasts have been associated with this compound. The yeast Wickerhamomyces anomalus Y12 was identified in olive fermentation processes where this compound was present, suggesting a potential role in its synthesis or degradation. explorationpub.com The degradation of branched-chain alcohols is a key part of the metabolism of various microbial species. nih.govresearchgate.net

| Organism | Metabolic Capability | Reference |

|---|---|---|

| Thermoanaerobacter spp. | Degrade branched-chain amino acids to produce branched-chain alcohols and fatty acids. | nih.gov |

| Caldanaerobacter spp. | Degrade branched-chain amino acids to produce branched-chain alcohols and fatty acids. | nih.gov |

| Thermoanaerobacter pseudoethanolicus | Possesses alcohol dehydrogenases that can oxidize C2-C7 secondary alcohols. | researchgate.net |

| Wickerhamomyces anomalus Y12 | Associated with the presence of this compound in fermentation processes. | explorationpub.com |

The aerobic biodegradation pathway of this compound is initiated by its oxidation to 2-methyl-3-hexanone (B1206162). libretexts.org This ketone is the primary expected intermediate. Following its formation, the metabolic pathway would likely proceed through further enzymatic reactions.

While a complete, experimentally verified pathway for this compound is not detailed in the literature, plausible subsequent intermediates can be inferred from related metabolic routes. A patent for fermentation processes lists a theoretical pathway that includes not only 2-methyl-3-hexanone but also diol and dione (B5365651) derivatives like 2-methyl-3,4-hexanediol and 2-methyl-3,4-hexanedione. google.com The carbon chain of these intermediates would eventually be cleaved into smaller molecules. These smaller fragments, such as acetyl-CoA, can then enter central metabolic pathways like the Krebs cycle, ultimately being mineralized to carbon dioxide and water under aerobic conditions. frontiersin.org

| Intermediate Compound | Position in Pathway | Reference |

|---|---|---|

| 2-Methyl-3-hexanone | Primary intermediate from initial oxidation. | libretexts.orggoogle.com |

| 2-Methyl-3,4-hexanediol | Potential subsequent intermediate from further oxidation/hydroxylation. | google.com |

| 2-Methyl-3,4-hexanedione | Potential subsequent intermediate from further oxidation. | google.com |

| Carbon Dioxide (CO₂) and Water (H₂O) | Final end products of complete mineralization. | frontiersin.org |

Hydrolytic Stability and Hydrolysis Resistance in Environmental Contexts

Hydrolysis is not considered a significant environmental degradation pathway for aliphatic alcohols such as this compound. The carbon-oxygen single bond in an alcohol is generally stable and does not react with water under typical environmental conditions of temperature and pH (pH 4 to 9). Therefore, this compound is expected to be resistant to hydrolysis in aquatic environments. Its degradation in water will be primarily driven by the biological processes described above.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-methyl-3-hexanol. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. libretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used for structural elucidation. magritek.com The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons through spin-spin coupling. gauthmath.com The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional type (methyl, methylene (B1212753), methine, or quaternary).

For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the protons on each carbon. The chemical shifts are influenced by the electronegativity of the adjacent hydroxyl group. libretexts.org The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., doublet, triplet, multiplet) reveal the number of neighboring protons, which is crucial for piecing together the carbon skeleton. gauthmath.com

The ¹³C NMR spectrum of this compound shows seven distinct signals, one for each carbon atom in the molecule, confirming the absence of molecular symmetry. magritek.com The chemical shift of the carbon bonded to the hydroxyl group (C3) is significantly downfield due to the oxygen's deshielding effect.

Table 1: Representative ¹H NMR Data for this compound Data synthesized from spectral databases. guidechem.comchemicalbook.com Actual values may vary based on solvent and instrument frequency.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₃-CH₂-CH₂-) | ~0.90 | Triplet | 3H |

| H6', H7' (CH(CH₃)₂) | ~0.92 | Doublet | 6H |

| H2 (-CH₂-CH₂-CH(OH)-) | ~1.2-1.5 | Multiplet | 2H |

| H3 (-CH₂-CH(OH)-) | ~1.2-1.5 | Multiplet | 2H |

| H6 (-CH(CH₃)₂) | ~1.6-1.8 | Multiplet | 1H |

| OH | Variable | Singlet (broad) | 1H |

| H4 (-CH(OH)-) | ~3.4 | Multiplet | 1H |

Table 2: Representative ¹³C NMR Data for this compound Data synthesized from spectral databases. nih.govchemicalbook.com Actual values may vary based on solvent.

| Assignment | Chemical Shift (ppm) |

|---|---|

| C1 | ~14.2 |

| C6', C7' | ~16.5, ~18.5 |

| C2 | ~19.0 |

| C3 | ~35.0 |

| C5 | ~37.5 |

This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers (R and S). Standard NMR spectroscopy does not distinguish between enantiomers. However, by using chiral auxiliary agents, NMR can be a powerful tool for stereochemical analysis and for determining the enantiomeric excess (ee) of a sample. kit.edu

Two common methods are:

Chiral Derivatizing Agents (CDAs): The alcohol is reacted with an enantiomerically pure chiral reagent, such as Mosher's acid, to form a mixture of diastereomers. kit.edu These diastereomers have different physical properties and, crucially, distinct NMR spectra. researchgate.net By integrating the signals unique to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately calculated.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which are added directly to the NMR sample. mit.edu The chiral reagent forms temporary diastereomeric complexes with the enantiomers of this compound. This interaction induces different chemical shifts for the corresponding protons in each enantiomer, causing signals (e.g., for the hydroxyl and methyl protons) to split. The relative areas of these separated signals are then used to quantify the enantiomeric excess. mit.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal technique for identifying and quantifying volatile compounds like this compound, even in highly complex mixtures. chula.ac.th In GC, compounds are separated based on their boiling points and interaction with a stationary phase before entering the mass spectrometer, which provides a molecular mass and a characteristic fragmentation pattern, acting as a molecular fingerprint. chula.ac.thnist.gov

GC-MS is frequently used to detect this compound in a variety of complex biological and environmental contexts. Its high sensitivity and specificity allow for confident identification. chula.ac.th

Pheromone Research: GC-MS analysis has been instrumental in identifying this compound as a pheromone component in certain ant species, where it was isolated from extracts of male ant heads.

Food and Flavor Science: The compound has been identified as a volatile component contributing to the aroma profile of foods. For instance, it has been detected in the subcutaneous fat of Iberian dry-cured ham during the ripening process. csic.es It has also been found in fermented soybean products like Cheonggukjang. jfda-online.com

Human Metabolomics: Studies analyzing volatile organic compounds (VOCs) from human skin have identified this compound as a naturally occurring skin odorant. nih.gov It has also been detected in urine samples as part of metabolomic profiling. nih.gov

Microbiology: In food safety research, GC-MS has been used to profile VOCs from chicken meat contaminated with Staphylococcus aureus, identifying 2-hexanol (B165339) (an isomer) and other related compounds as potential biomarkers of contamination. nih.gov

The volatility of this compound makes it well-suited for GC-MS analysis. For related, less volatile compounds, chemical derivatization can be employed to create more volatile esters or ethers, enhancing their detection by GC.

To achieve trace detection, mass spectrometers can be operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses on detecting only a few specific fragment ions characteristic of this compound. This dramatically increases the signal-to-noise ratio, allowing for the quantification of the compound at very low concentrations, which is critical in environmental monitoring or biomarker discovery. chula.ac.th

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. tanta.edu.eg This provides a spectrum with absorption bands that correspond to the functional groups present in the molecule. msu.edu While the entire IR spectrum serves as a unique "fingerprint" for a compound, certain regions are characteristic of specific functional groups. utdallas.edu

For this compound, the key features in its IR spectrum are:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹. This is a definitive indicator of the alcohol's hydroxyl (-OH) group, with the broadness resulting from intermolecular hydrogen bonding. libretexts.org

C-H Stretch: A strong absorption band just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl part of the molecule.

C-O Stretch: An absorption band in the 1050-1260 cm⁻¹ region, which is indicative of the carbon-oxygen single bond stretch.

Table 3: Characteristic IR Absorption Bands for this compound Data synthesized from spectral databases. libretexts.orgnist.govchemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad, strong) | O-H stretch | Alcohol (-OH) |

| 2850-2960 (strong) | C-H stretch | Alkyl (sp³ C-H) |

| 1370-1470 | C-H bend | Alkyl (-CH₂, -CH₃) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-3-hexanone (B1206162) |

| 2-Hexanol |

| Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) |

| Mosher's acid |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, this technique provides definitive confirmation of its molecular mass and offers detailed insights into its structural features through characteristic fragmentation pathways.

The molecular formula of this compound is C₇H₁₆O. massbank.jpsigmaaldrich.comscbt.com This corresponds to a monoisotopic or exact mass of 116.12012 Da and a molecular weight of approximately 116.20 g/mol . massbank.jpsigmaaldrich.com In mass spectrometry, particularly under electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M•+). libretexts.org This molecular ion, if stable enough to reach the detector, confirms the molecular weight of the compound. uni-saarland.de For this compound, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 116.

However, for many alcohols, the molecular ion is often unstable and undergoes rapid fragmentation, leading to a very low abundance or complete absence of the M•+ peak in the resulting spectrum. youtube.comlibretexts.org The energy imparted during ionization is often sufficient to break chemical bonds within the ion. uni-saarland.de The analysis of the resulting fragment ions provides a structural fingerprint of the molecule.

The fragmentation of this compound is dominated by two primary mechanisms common to alcohols: alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This is a common fragmentation pathway because it results in the formation of a stable, resonance-stabilized oxonium ion. For this compound, two principal alpha-cleavage pathways exist:

Loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment ion at m/z 73.

Loss of an isopropyl radical (•CH(CH₃)₂), leading to a fragment ion at m/z 87.

Dehydration: This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, which is a common rearrangement for alcohols. libretexts.org This would produce an ion at m/z 98 (116 - 18).

The electron ionization mass spectrum of this compound shows several characteristic peaks that are consistent with these fragmentation patterns. nih.gov The most significant peaks are observed at m/z 55 and 73. nih.gov The peak at m/z 73 is a strong indicator of alpha-cleavage involving the loss of the propyl group. The base peak (the most intense peak in the spectrum) is found at m/z 55. nih.gov This ion likely arises from the subsequent loss of a water molecule (18 Da) from the m/z 73 fragment ion. Other notable fragments, such as m/z 43, correspond to the isopropyl cation ([CH(CH₃)₂]⁺). nih.gov

The table below summarizes the prominent peaks observed in the mass spectrum of this compound and their proposed identities.

| m/z | Relative Intensity (%) | Proposed Neutral Loss | Proposed Fragment Structure |

| 116 | Low / Not Observed | - | [C₇H₁₆O]•+ (Molecular Ion) |

| 87 | Moderate | •CH(CH₃)₂ | [CH₃CH₂CH₂CHOH]⁺ |

| 73 | 95.7 | •CH₂CH₂CH₃ | [HOCHCH(CH₃)₂]⁺ |

| 55 | 100.0 | H₂O from m/z 73 | [C₄H₇]⁺ |

| 43 | 40.9 | •C₄H₉O | [CH(CH₃)₂]⁺ |

Data derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. nih.govnist.gov

This fragmentation pattern provides a unique fingerprint that allows for the unambiguous identification of this compound and distinguishes it from its isomers, which would exhibit different fragmentation patterns due to their distinct structural arrangements. libretexts.org

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic structure of 2-methyl-3-hexanol. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution and molecular orbital energies. researchgate.net Such calculations are the foundation for deriving various molecular descriptors used in Quantitative Structure-Property Relationship (QSPR) models. unlp.edu.ar

For this compound, QM calculations can elucidate properties such as the partial atomic charges on the oxygen, hydroxyl hydrogen, and carbon atoms. This information is crucial for understanding the molecule's polarity and its capacity for hydrogen bonding. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be determined. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. These theoretical calculations help in rationalizing the molecule's behavior in various chemical environments and reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic nature of this compound, including its conformational flexibility and interactions with other molecules. nih.govmit.edu These simulations model the movement of atoms over time by solving Newton's equations of motion, guided by a force field that describes the intramolecular and intermolecular forces. researchgate.net

Conformational analysis through MD reveals the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. researchgate.netmun.ca Due to the rotation around its single bonds, this compound can exist in various conformations, and the probability of each is related to its relative Gibbs energy. mun.ca Identifying the most stable, low-energy conformations is critical as the molecular shape affects its chemical reactivity and biological activity. mun.ca

MD simulations are also used to assess intermolecular interactions, such as those with solvent molecules. For instance, in studying the dehydration of this compound, MD simulations can model solvent interactions and the geometry of transition states, providing insights into reaction mechanisms and regioselectivity. The choice of force field, such as MMFF94 or AMBER, is crucial for the accuracy of these simulations. researchgate.net

Prediction of Spectroscopic Properties and Reaction Energetics

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, computational tools can predict its 1H and 13C NMR spectra. guidechem.comthegoodscentscompany.com These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the molecule's electronic structure. Similarly, vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated and compared with experimental spectra, such as those available in the NIST database. nist.gov

Computational chemistry also allows for the detailed study of reaction energetics. Using methods like Density Functional Theory (DFT), the energy profiles of chemical reactions involving this compound can be mapped out. This includes calculating the energies of reactants, products, intermediates, and transition states. For example, in the acid-catalyzed dehydration of this compound, DFT simulations can determine the stability of carbocation intermediates and the activation energies for different elimination pathways, helping to predict the regioselectivity of alkene formation.

Table 1: Computationally Predicted Properties for this compound

| Property | Predicted Value/Method | Reference |

|---|---|---|

| 13C NMR | Predicted spectra available | guidechem.com |

| 1H NMR | Predicted spectra available | guidechem.comthegoodscentscompany.com |

| Reaction Energetics (Dehydration) | DFT simulations map energy profiles |

Solvation Free Energy Computations for Environmental Behavior Prediction

The solvation free energy (ΔGsolv) is a critical thermodynamic property that describes the energy change when a solute is transferred from a vacuum to a solvent. researchgate.netnih.gov It is crucial for predicting the environmental fate and behavior of a chemical, such as its distribution between different environmental compartments (e.g., water and octanol). unlp.edu.ar